![molecular formula C21H23N3O3 B5555230 3-[(4-丁氧基-3-甲氧基苄叉亚胺)-氨基]-2-甲基-4(3H)-喹唑啉酮](/img/structure/B5555230.png)

3-[(4-丁氧基-3-甲氧基苄叉亚胺)-氨基]-2-甲基-4(3H)-喹唑啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4(3H)-quinazolinones typically involves the cyclocondensation of anthranilamide derivatives with aldehydes. A novel method for synthesizing these compounds, which does not require the use of oxidants or metal catalysts, involves the reaction of 2-amino-N-methoxybenzamides with aldehydes. This method is promoted by acetic acid and leads to the formation of biologically important 4(3H)-quinazolinones with high yields and a non-toxic ester byproduct (Cheng et al., 2014).

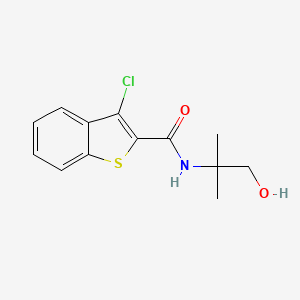

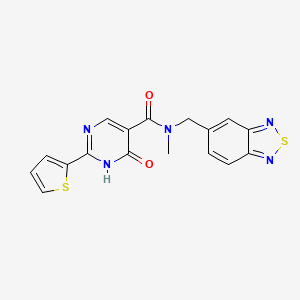

Molecular Structure Analysis

Molecular structure analysis of quinazolinone derivatives is crucial to understand their chemical behavior and interaction with biological targets. Spectral methods such as IR, 1H NMR, and mass spectrometry are typically used to identify and confirm the chemical structures of these compounds. The structural elucidation is essential for the development of new compounds with desired biological activities (Nawrocka et al., 2012).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions that allow for the synthesis of a wide array of derivatives, each with unique properties and potential applications. For example, the reaction of 2-aminobenzohydrazides with Schiff bases followed by oxidation leads to the formation of 3-benzylideneamino-4(3H)-quinazolinones. These reactions showcase the versatility of quinazolinones as chemical intermediates (Reddy et al., 1986).

科学研究应用

合成与生物活性

- 已合成喹唑啉酮衍生物,包括与 3-[(4-丁氧基-3-甲氧基苄叉亚胺)-氨基]-2-甲基-4(3H)-喹唑啉酮 相关的结构,并评估了它们的抗菌潜力。一些合成的衍生物已显示出有希望的抗菌活性 (El-hashash、Darwish、Rizk 和 El-Bassiouny,2011)。

催化应用

- 已合成并表征了使用喹唑啉席夫碱配体的 novel 混合配体 Cu(II) 席夫碱配合物。这些配合物在合成 2-氨基-4H-吡喃和四氢-4H-色烯方面表现出催化活性,表明它们在有机合成中的潜力 (Ebrahimipour、Khosravan、Castro、Khajoee Nejad、Dušek 和 Eigner,2018)。

药理学研究

- 已研究了喹唑啉酮化合物(包括与 3-[(4-丁氧基-3-甲氧基苄叉亚胺)-氨基]-2-甲基-4(3H)-喹唑啉酮 相似的结构)的抗惊厥特性。其中一些化合物在相关测试中表现出显着的活性 (Kornet、Varia 和 Beaven,1984)。

合成技术

- 已经开发了用于有效合成 4(3H)-喹唑啉酮的方法,包括氧化剂和无金属合成技术。这些方法以其环境可接受性和高产率而著称 (Cheng、Tang、Guo、Zhang-Negrerie、Du 和 Zhao,2014)。

镇痛活性

- 研究已经合成并评估了喹唑啉酮衍生物的镇痛活性,包括与 3-[(4-丁氧基-3-甲氧基苄叉亚胺)-氨基]-2-甲基-4(3H)-喹唑啉酮 结构相似的化合物。其中一些化合物显示出显着的镇痛活性 (Osarodion,2023)。

抗氧化剂研究

- 已合成并表征了包括与所提到的喹唑啉酮相关的化合物的喹唑啉衍生物,以评估其抗氧化潜力。其中一些化合物对自由基表现出显着的清除能力 (Al-azawi,2016)。

作用机制

未来方向

属性

IUPAC Name |

3-[(E)-(4-butoxy-3-methoxyphenyl)methylideneamino]-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-4-5-12-27-19-11-10-16(13-20(19)26-3)14-22-24-15(2)23-18-9-7-6-8-17(18)21(24)25/h6-11,13-14H,4-5,12H2,1-3H3/b22-14+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCULSWHKIZYNV-HYARGMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=NN2C(=NC3=CC=CC=C3C2=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=C(C=C(C=C1)/C=N/N2C(=NC3=CC=CC=C3C2=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Butoxy-3-methoxy-benzylidene)-amino]-2-methyl-3H-quinazolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methoxyethyl)-9-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5555159.png)

![2-(1,4-diazepan-1-ylcarbonyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5555165.png)

![5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-3-isopropyl-1,2,4-oxadiazole](/img/structure/B5555173.png)

![4-(2-pyridinyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5555181.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5555186.png)

![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5555197.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5555208.png)

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane](/img/structure/B5555238.png)

![4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5555244.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)

![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)